6-Fluoro-4-methoxy-1H-indazole
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Overview
Description
6-Fluoro-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7FN2O . Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-methoxy-1H-indazole can be found in various chemical databases .
Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new practical synthesis of 1H-indazole has been presented .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-4-methoxy-1H-indazole such as its density, melting point, boiling point, structure, and molecular weight can be found in various chemical databases .
Scientific Research Applications
Synthesis and Structural Analysis
6-Fluoro-4-methoxy-1H-indazole has been explored in the synthesis and crystallographic analysis of complex organic compounds. For instance, derivatives of 2H-dibenzo[e, g]indazoles, including a compound closely related to 6-fluoro-4-methoxy-1H-indazole, have been synthesized from corresponding isoflavones through dehydration processes. Single crystal X-ray diffraction analyses reveal that hydrogen bonding, π…π, and C–H…π interactions play significant roles in the molecular packing of these structures (Wang & Zhang, 2020).
Anticancer Activity
6-Fluoro-4-methoxy-1H-indazole derivatives have been identified for their potential in anticancer applications. A series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activity across various human cancer cell lines, demonstrating significant growth inhibitory activity. This suggests that compounds within this class, including modifications of 6-fluoro-4-methoxy-1H-indazole, hold promise as anticancer agents (Hoang et al., 2022).
Nitric Oxide Synthase Inhibition
Research into 7-methoxy-1H-indazole, a compound structurally similar to 6-fluoro-4-methoxy-1H-indazole, has shown its potential as an inhibitor of nitric oxide synthase. This enzyme plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The crystal structure analysis of this inhibitor could provide insights into the development of new therapeutic agents targeting nitric oxide synthase for various diseases (Santos et al., 2002).
Fluorescent Probes and Sensors
The structural framework of 6-fluoro-4-methoxy-1H-indazole is conducive to the development of fluorescent probes and sensors. For example, fluorogenic aldehydes bearing a 1,2,3-triazole moiety, structurally akin to 6-fluoro-4-methoxy-1H-indazole, have been developed for monitoring the progress of aldol reactions through fluorescence changes. This underscores the compound's utility in designing chemical sensors and assays for various applications (Guo & Tanaka, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-4-methoxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNOKLYDDTYFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646516 |
Source
|
Record name | 6-Fluoro-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-methoxy-1H-indazole | |
CAS RN |
885522-57-6 |
Source
|
Record name | 6-Fluoro-4-methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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